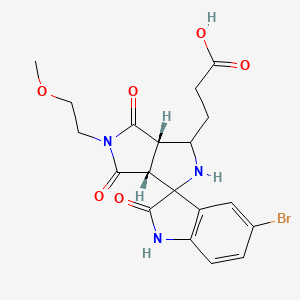
C19H20BrN3O6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound C19H20BrN3O6 N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide [_{{{CITATION{{{1{N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...](https://www.molinstincts.com/structure/N-2-bromo-4-nitrophenyl-2-4R-4-hydroxy-5-8-dimethoxy-1-2-3-4-cstr-CT1031815341.html). It is a complex organic molecule that contains bromine, nitrogen, oxygen, and other elements in its structure[{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 ...
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C19H20BrN3O6 typically involves multiple steps, starting with the bromination of a precursor molecule followed by nitration and subsequent reactions to introduce the hydroxy and methoxy groups[_{{{CITATION{{{_1{N-(2-bromo-4-nitrophenyl)-2-(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4 .... The reaction conditions may include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity of the final product. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
C19H20BrN3O6: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: : Substitution reactions can occur at the bromine or nitro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of This compound , such as amine derivatives, hydroxylated compounds, and other substituted analogs.
Applications De Recherche Scientifique
C19H20BrN3O6: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Medicine: : Potential therapeutic applications could include the development of new drugs or treatments for various diseases.
Industry: : It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.
Mécanisme D'action
The mechanism by which C19H20BrN3O6 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system in which it is being studied.
Comparaison Avec Des Composés Similaires
C19H20BrN3O6: can be compared with other similar compounds, such as:
N-(2-bromo-4-nitrophenyl)-2-[(4R)-4-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide
4-(2-bromoacetyl)-N-{[(2S,3R,5S)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl}benzamide
These compounds share similar structural features but may differ in their functional groups or overall molecular architecture, leading to differences in their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C19H20BrN3O6 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
3-[(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C19H20BrN3O6/c1-29-7-6-23-16(26)14-12(4-5-13(24)25)22-19(15(14)17(23)27)10-8-9(20)2-3-11(10)21-18(19)28/h2-3,8,12,14-15,22H,4-7H2,1H3,(H,21,28)(H,24,25)/t12?,14-,15+,19?/m1/s1 |
Clé InChI |
QMHPJZFQZXHJPT-IIYOLHEUSA-N |
SMILES isomérique |
COCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2CCC(=O)O |
SMILES canonique |
COCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C=CC(=C4)Br)NC3=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


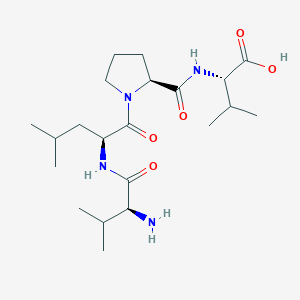
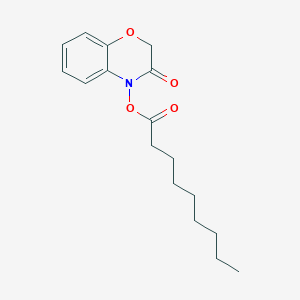
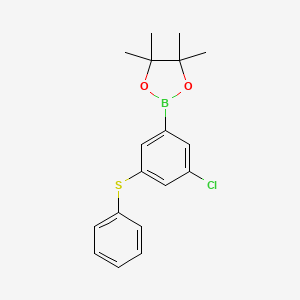
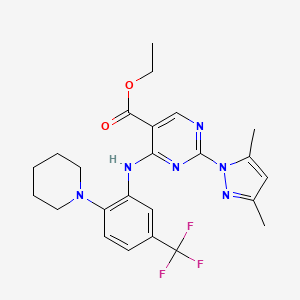
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
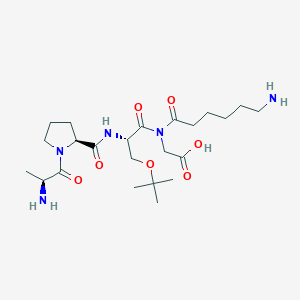
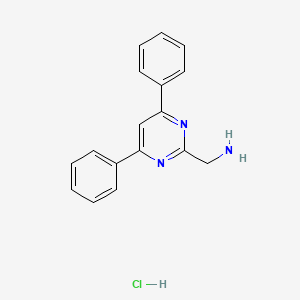
![2-(4-carbamoylpiperidin-1-yl)-N-(2,4-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B15173415.png)
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)

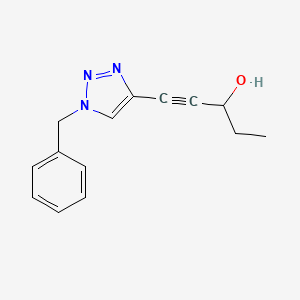
![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
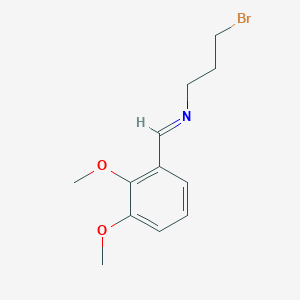
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
